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Abstract
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the

scientific community for its diverse pharmacological activities. This technical guide provides an

in-depth overview of the chemical structure, physicochemical properties, and biological

functions of (-)-Hinokiresinol. Detailed experimental protocols for its isolation and biological

evaluation are presented, alongside a summary of its quantitative biological activity.

Furthermore, this guide elucidates its mechanism of action, with a particular focus on its

modulation of inflammatory signaling pathways, offering a valuable resource for researchers

exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties
(-)-Hinokiresinol, systematically named 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-

dienyl]phenol, is a norlignan with the molecular formula C₁₇H₁₆O₂.[1] Its structure is

characterized by two hydroxyphenyl moieties linked by a five-carbon chain containing two

double bonds. The stereochemistry of (-)-Hinokiresinol is defined by the (S) configuration at
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the C-3 chiral center and an (E) configuration for the double bond between C-1 and C-2.[1] This

specific stereoisomer is also referred to as trans-hinokiresinol.

Table 1: Physicochemical Properties of (-)-Hinokiresinol

Property Value Reference

Molecular Formula C₁₇H₁₆O₂ [1]

Molecular Weight 252.31 g/mol [1]

IUPAC Name

4-[(1E,3S)-3-(4-

hydroxyphenyl)penta-1,4-

dienyl]phenol

[1]

Stereochemistry (1E, 3S) [1]

CAS Number 17676-24-3 [1]

Synonyms trans-Hinokiresinol [1]

Biological Activities and Quantitative Data
(-)-Hinokiresinol and its isomers have demonstrated a range of biological activities, including

anti-inflammatory, estrogenic, antioxidant, and anti-angiogenic effects. While much of the

quantitative data available is for its cis-isomer, nyasol, studies indicate that both isomers

possess similar, though sometimes stereo-specific, activities.[2]

Table 2: Summary of Biological Activities and Quantitative Data
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Biological
Activity

Target/Assay
Test
Substance

IC₅₀ / Activity Reference

Anti-

inflammatory

COX-2 mediated

PGE₂ production

(LPS-treated

RAW 264.7 cells)

(-)-Nyasol (cis-

isomer)

Significant

inhibition at > 1

µM

[3]

iNOS-mediated

NO production

(LPS-treated

RAW 264.7 cells)

(-)-Nyasol (cis-

isomer)

Significant

inhibition at > 1

µM

[3]

5-Lipoxygenase

(5-LOX)

mediated

leukotriene

production

(A23187-treated

RBL-1 cells)

(-)-Nyasol (cis-

isomer)

Inhibition

observed
[3]

Estrogenic

Activity

Estrogen

Receptor Binding

Hinokiresinol

(trans and cis

isomers)

Appreciable

binding activity
[4]

Proliferation of

T47D breast

cancer cells

Hinokiresinol

(trans and cis

isomers)

Stimulatory effect [4]

Anti-angiogenic

bFGF or VEGF-

induced

endothelial cell

proliferation

cis-Hinokiresinol
Selective

inhibition

Antioxidant
Free radical

scavenging

trans- and cis-

Hinokiresinol

Similar activities

observed
[2]

Neuronal injury

in cultured

cortical neurons

trans-

Hinokiresinol

Significant

decrease in

injury

[2]
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(oxygen-glucose

deprivation)

Mechanism of Action: Modulation of Inflammatory
Pathways
The anti-inflammatory properties of hinokiresinol isomers are, in part, attributed to their ability to

inhibit the production of key inflammatory mediators such as prostaglandins and nitric oxide.

This is achieved through the suppression of the enzymes cyclooxygenase-2 (COX-2) and

inducible nitric oxide synthase (iNOS).[3] The expression of both COX-2 and iNOS is regulated

by the transcription factor Nuclear Factor-kappa B (NF-κB).

The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. In

resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase

(IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα

for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks

the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into

the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter

regions of target genes, including those encoding for COX-2 and iNOS, thereby inducing their

transcription and leading to an inflammatory response. While direct evidence for (-)-
Hinokiresinol is still emerging, related compounds are known to inhibit this pathway.
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Figure 1. The canonical NF-κB signaling pathway leading to the expression of pro-inflammatory

proteins.

Experimental Protocols
Isolation of (-)-Hinokiresinol from Chamaecyparis
obtusa
(-)-Hinokiresinol can be isolated from the heartwood of Chamaecyparis obtusa. The following

is a general protocol based on established phytochemical methods.

Workflow for Isolation
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Figure 2. General workflow for the isolation of (-)-Hinokiresinol.

Detailed Methodology:

Material Preparation: Air-dried and powdered heartwood of Chamaecyparis obtusa is used

as the starting material.
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Extraction: The powdered wood is extracted with a suitable organic solvent, such as

methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with

repeated extractions to ensure maximum yield.

Concentration: The combined solvent extracts are concentrated under reduced pressure

using a rotary evaporator to obtain a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-

butanol, to separate compounds based on their polarity. (-)-Hinokiresinol is typically found

in the ethyl acetate fraction.

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column

chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-

hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by

thin-layer chromatography (TLC).

Purification: Fractions containing (-)-Hinokiresinol are combined and may require further

purification using techniques such as preparative high-performance liquid chromatography

(HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Estrogen Receptor Binding Assay
The estrogenic activity of (-)-Hinokiresinol can be assessed by its ability to bind to the

estrogen receptor (ER). A competitive binding assay is a common method for this evaluation.

Methodology:

Preparation of ER-containing Cytosol: Uterine tissue from ovariectomized rats is

homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in

estrogen receptors.[4] The protein concentration of the cytosol is determined.

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is

incubated with the uterine cytosol in the presence of increasing concentrations of the test
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compound, (-)-Hinokiresinol.[4]

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to

reach binding equilibrium (e.g., 18-24 hours).

Separation of Bound and Free Ligand: Receptor-bound radiolabeled estradiol is separated

from the unbound ligand. This can be achieved by methods such as hydroxylapatite (HAP) or

dextran-coated charcoal (DCC) precipitation followed by centrifugation.

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Data Analysis: The results are plotted as the percentage of bound [³H]E₂ against the

logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the

test compound that inhibits 50% of the specific binding of [³H]E₂, is determined. The relative

binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to

that of unlabeled 17β-estradiol.

Conclusion
(-)-Hinokiresinol is a promising natural product with a well-defined chemical structure and a

spectrum of biological activities that warrant further investigation. Its anti-inflammatory and

estrogenic properties, in particular, suggest potential therapeutic applications in a variety of

diseases. The experimental protocols and quantitative data presented in this guide provide a

solid foundation for researchers to explore the pharmacological potential of this compound.

Further studies are needed to fully elucidate its mechanisms of action and to evaluate its

efficacy and safety in preclinical and clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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